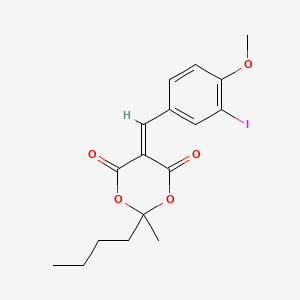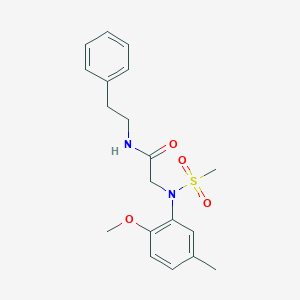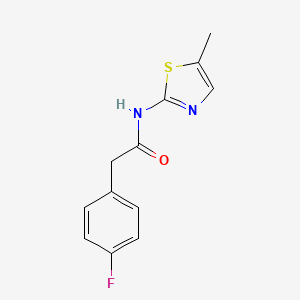![molecular formula C20H17N3O2S B4948232 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B4948232.png)
4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione, also known as CATA, is a novel fluorescent probe that has gained attention due to its unique properties. CATA has been widely used in scientific research due to its ability to detect reactive oxygen species (ROS) in live cells and tissues.
Mecanismo De Acción
4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione is a fluorescent probe that undergoes a chemical reaction with ROS, leading to a change in its fluorescence properties. The reaction involves the oxidation of the cyclohexylamine moiety of this compound by ROS, resulting in the formation of a highly fluorescent compound. The change in fluorescence properties of this compound can be monitored using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, its ability to detect ROS has been linked to the pathogenesis of various diseases. ROS are known to cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione as a fluorescent probe is its high sensitivity and specificity towards ROS. This compound is also easy to use and can be applied to a wide range of biological samples. However, one of the limitations of using this compound is its susceptibility to interference from other fluorescent compounds present in biological samples. This can lead to false-positive or false-negative results.
Direcciones Futuras
For the use of 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione include the development of new therapies for oxidative stress-related diseases and the development of new fluorescent probes.
Métodos De Síntesis
The synthesis of 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione involves a multi-step process that includes the preparation of anthracene-9,10-dione, 2-aminophenylthiourea, and cyclohexylamine. These compounds are then reacted in the presence of sulfuric acid to form this compound. The purity of the final product is achieved through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione has been widely used as a fluorescent probe to detect ROS in live cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues. The ability of this compound to detect ROS has made it a valuable tool in studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-(cyclohexylamino)naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19-12-8-4-5-9-13(12)20(25)16-14(19)10-15(17-18(16)23-26-22-17)21-11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRARZDUTYLVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4948164.png)
![4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4948172.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4948201.png)

![4-(2-methylphenyl)-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4948220.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)


![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)

